N,N'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide
Description
N,N'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide is a bis-acetamide derivative featuring a central isopropylimino group (-N-(CH(CH₃)₂)-) linking two aromatic phenylene units. Each phenylene is further connected via a 2-hydroxypropanediyloxy (O-CH₂-CH(OH)-CH₂-O) spacer to terminal acetamide groups. While direct pharmacological data are unavailable, its structural motifs suggest applications in drug design, such as enzyme inhibition or polymer chemistry.
Properties
CAS No. |
68959-60-4 |
|---|---|
Molecular Formula |
C25H35N3O6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[4-[3-[[3-(4-acetamidophenoxy)-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C25H35N3O6/c1-17(2)28(13-22(31)15-33-24-9-5-20(6-10-24)26-18(3)29)14-23(32)16-34-25-11-7-21(8-12-25)27-19(4)30/h5-12,17,22-23,31-32H,13-16H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
BKDUXUMVSFIBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)NC(=O)C)O)CC(COC2=CC=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Linker Variations
(a) N,N′-(Oxydi-4,1-phenylene)diacetamide ()
- Structure: Contains an oxygen-bridged (O) phenylene linker instead of the isopropylimino group. Terminal acetamide groups are identical.
- Key Differences: The oxygen bridge reduces steric hindrance compared to the isopropylimino group. Lacks hydroxyl groups in the linker, decreasing hydrophilicity.
- Implications : Lower solubility in polar solvents compared to the target compound, as hydroxyl groups in the target enhance water interaction .
(b) Acetamide, N,N'-(methylenedi-4,1-phenylene)bis[N-methyl-] ()
- Structure : Features a methylene (-CH₂-) bridge between phenyl rings, with N-methylated acetamide termini.
- Key Differences :
- Methylation of acetamide reduces hydrogen-bonding capacity.
- The methylene linker lacks the hydroxypropanediyloxy spacer, limiting conformational flexibility.
- Implications : Increased lipophilicity and reduced solubility in aqueous media compared to the target compound .
(c) N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bisacetamide ()
- Structure : Utilizes an ethylene glycol-like (-O-CH₂-CH₂-O-) linker between phenyl rings.
- Key Differences: Ethylene glycol linker enhances flexibility and hydrophilicity but lacks hydroxyl substituents. Absence of the isopropylimino group reduces steric bulk.
- Implications : Higher solubility in polar solvents than methylene-bridged analogs but lower than the target compound due to missing hydroxyl groups .
Substituent Effects on Physicochemical Properties
Hydroxypropanediyloxy vs. Simple Alkoxy Linkers
- The target compound’s 2-hydroxypropanediyloxy spacer introduces: Hydrogen-bond donors: Enhances interaction with biological targets (e.g., enzymes) or polymeric matrices.
- Comparatively, compounds like N,N′-(Oxydi-4,1-phenylene)diacetamide () lack hydroxyl groups, reducing polarity and chiral complexity .
Isopropylimino vs. Oxygen/Methylene Bridges
- The isopropylimino group in the target compound provides: Steric hindrance: May impede binding to flat active sites but stabilize interactions with hydrophobic pockets. Basicity: The imino nitrogen could participate in pH-dependent protonation, unlike oxygen or methylene bridges.
- Oxygen-bridged analogs (e.g., ) exhibit higher conformational rigidity, while methylene-bridged analogs () offer greater hydrophobicity .
Spectroscopic Profiles
- NMR : The target compound’s ¹H-NMR would show distinct signals for:
- Isopropyl methyl groups (δ 1.2–1.4 ppm, doublet).
- Hydroxyl protons (δ 2.5–3.5 ppm, broad).
- Aromatic protons (δ 6.8–7.5 ppm).
- In contrast, methylene-bridged analogs () lack hydroxyl signals, and oxygen-bridged analogs () exhibit simpler splitting patterns due to symmetry .
Table: Key Comparative Data
Biological Activity
N,N'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide, also known as a derivative of benzophenone and a potential therapeutic agent, has garnered interest for its biological activity. This article will delve into the compound's synthesis, biological properties, and potential applications in medicine, particularly in oncology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 531.6377 g/mol. It is characterized by the following structural features:
- Functional Groups : Contains hydroxyl groups, acetamide groups, and an imino linkage.
- Stereochemistry : The compound exhibits racemic properties with no defined stereocenters.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C29H41N3O8 |
| Molecular Weight | 531.6377 g/mol |
| CAS Number | 98903-90-3 |
| SMILES | c1(ccc(cc1)OCC(CN(C(C)C)CC(COc2ccc(cc2)CCC(=O)OC)O)O)CCC(=O)OC |
Antiproliferative Effects
Recent studies have highlighted the compound's potential as an antiproliferative agent . In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly breast cancer cells. For example, derivatives similar in structure have shown IC50 values in the nanomolar range against estrogen receptor-positive MCF-7 cells, indicating significant antiproliferative activity .
The proposed mechanism of action includes:
- Microtubule Disruption : The compound may interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is a common pathway exploited by anticancer agents to induce apoptosis in malignant cells .
- Aromatase Inhibition : By targeting aromatase enzymes, it may also reduce estrogen levels, further contributing to its antiproliferative effects .
Case Studies and Experimental Findings
- Study on MCF-7 Cells : A study found that compounds structurally related to this compound exhibited significant G2/M phase cell cycle arrest and apoptosis induction in MCF-7 breast cancer cells .
- In Vivo Studies : Further investigations are needed to establish the efficacy of this compound in vivo; however, related compounds have shown promising results in animal models, inhibiting tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy-4,1-phenylene))bisacetamide, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Employ a statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalysts). For example, fractional factorial designs can isolate critical variables, while response surface methodology (RSM) refines optimal conditions. This approach reduces experimental runs by 30–50% compared to traditional methods . Computational tools like quantum chemical calculations (e.g., density functional theory) can pre-screen reaction pathways, narrowing down viable conditions for experimental validation .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) for backbone verification and mass spectrometry (HRMS) for molecular weight confirmation. Computational validation via molecular dynamics simulations can predict conformational stability, while X-ray crystallography resolves solid-state geometry. For purity, use HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to detect impurities ≥0.1% .
Q. What solvents and conditions are suitable for studying its solubility and stability in vitro?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to identify compatible solvents (e.g., DMSO, THF). Assess stability via accelerated degradation studies under varied pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products using LC-UV-MS and quantify kinetics with Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer : Use ab initio molecular orbital (MO) calculations (e.g., Gaussian 16) to map frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Reaction path sampling (e.g., NEB method) identifies transition states, while molecular docking (AutoDock Vina) evaluates host-guest interactions with cyclodextrins or metal-organic frameworks (MOFs) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or spectroscopic results?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA, PLS regression) to correlate variables (e.g., solvent polarity, catalyst loading) with outcomes. Validate hypotheses via control experiments (e.g., isotopic labeling for mechanistic studies). Cross-reference data with synchrotron-based techniques (XAS, XPS) to resolve ambiguities in oxidation states or coordination environments .
Q. How can this compound be integrated into advanced materials (e.g., polymers, sensors) while retaining its functional groups?
- Methodological Answer : Design click chemistry (e.g., CuAAC) or photo-crosslinking strategies to graft the compound into polymer matrices. For sensors, functionalize gold nanoparticles via thiol-acetamide interactions and characterize using surface plasmon resonance (SPR) . Monitor structural integrity via in situ FTIR during processing .
Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Implement continuous flow reactors with inline PAT (Process Analytical Technology, e.g., Raman spectroscopy) for real-time monitoring. Use chiral stationary phase chromatography (CSP-HPLC) to quantify enantiomeric excess (ee) during crystallization. Optimize mixing efficiency via CFD simulations to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
